molecular formula C3H2Br2O B12977556 3,3-Dibromoacrylaldehyde

3,3-Dibromoacrylaldehyde

Cat. No.: B12977556
M. Wt: 213.86 g/mol
InChI Key: DNBBIPGUJIGEQY-UHFFFAOYSA-N
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Description

3,3-Dibromoacrylaldehyde is a halogenated α,β-unsaturated aldehyde characterized by two bromine atoms at the 3,3-positions of the acrylaldehyde backbone. Its molecular formula is C₃H₂Br₂O, with a molecular weight of approximately 217.86 g/mol. The compound’s structure confers high reactivity due to the electron-withdrawing bromine atoms, which enhance the electrophilicity of the α,β-unsaturated system. This reactivity makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.

Properties

IUPAC Name

3,3-dibromoprop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br2O/c4-3(5)1-2-6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBBIPGUJIGEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Br)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dibromoacrylaldehyde typically involves the bromination of acrylaldehyde. This can be achieved through the reaction of acrylaldehyde with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is usually carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dibromoacrylaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted acrylaldehyde derivatives.

Scientific Research Applications

Chemistry: 3,3-Dibromoacrylaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, it can be used to study the effects of brominated compounds on biological systems

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its unique properties make it suitable for specialized applications in material science.

Mechanism of Action

The mechanism of action of 3,3-Dibromoacrylaldehyde involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity can lead to the formation of covalent bonds with biological molecules, potentially affecting their function.

Comparison with Similar Compounds

3-(4-Bromo-2-fluorophenyl)acrylaldehyde (CAS 1228593-55-2)

Structural Differences :

  • Contains a bromo-fluorophenyl group attached to the acrylaldehyde moiety, unlike the aliphatic dibromo substitution in 3,3-Dibromoacrylaldehyde.
  • Molecular formula: C₉H₆BrFO ; molecular weight: 229.05 g/mol .

Physical Properties :

  • Purity: ≥98% (commercially available) .
  • Higher molecular weight and lipophilicity compared to this compound, which may influence solubility and handling requirements.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Structural Differences :

  • Features a carboxylic acid group and dihydroxybenzene substituents instead of bromine atoms.
  • Molecular formula: C₉H₈O₄ ; molecular weight: 180.16 g/mol .

Physical Properties :

  • Exists as yellow crystals , suggesting greater stability under ambient conditions compared to halogenated aldehydes .

Data Table: Comparative Analysis

Property This compound (Hypothetical) 3-(4-Bromo-2-fluorophenyl)acrylaldehyde Caffeic Acid
Molecular Formula C₃H₂Br₂O C₉H₆BrFO C₉H₈O₄
Molecular Weight (g/mol) 217.86 229.05 180.16
Key Functional Groups Aliphatic Br, aldehyde Aromatic Br/F, aldehyde Carboxylic acid, dihydroxybenzene
Applications Synthetic intermediate Pharmaceutical intermediate, fine chemical Food, cosmetics, antioxidants
Physical State Likely liquid or low-melting solid Solid (≥98% purity) Yellow crystals
Reactivity High (electrophilic aldehyde) Moderate (stabilized by aromatic ring) Low (stable antioxidant)

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